molecular formula C22H21N3O5S2 B11626608 N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11626608
M. Wt: 471.6 g/mol
InChI Key: HYZOYWQDAKBQJA-UHFFFAOYSA-N
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Description

N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features an indole moiety, a sulfonamide group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carbaldehyde with sulfonyl chloride in the presence of a base to form the indole sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.

    Acetanilide: An analgesic and antipyretic compound with a similar acetamide group.

Uniqueness

N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the combination of its indole, sulfonamide, and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21N3O5S2/c1-16(26)23-18-6-10-20(11-7-18)31(27,28)24-19-8-12-21(13-9-19)32(29,30)25-15-14-17-4-2-3-5-22(17)25/h2-13,24H,14-15H2,1H3,(H,23,26)

InChI Key

HYZOYWQDAKBQJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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